molecular formula C28H21BrN4O6 B15394378 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B15394378
M. Wt: 589.4 g/mol
InChI Key: UZFCGTMTGFFKAQ-UHFFFAOYSA-N
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Description

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H21BrN4O6 and its molecular weight is 589.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of derivatives that contain both quinoline and pyrazole moieties. Its structure can be broken down as follows:

  • Quinoline moiety : Contributes to the compound's interaction with various biological targets.
  • Pyrazole ring : Known for its diverse pharmacological properties.
  • 4-Oxobutanoic acid : Imparts additional biological activity, particularly in enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been shown to exhibit:

  • Inhibition of Tyrosinase : Similar compounds have demonstrated tyrosinase inhibitory activity, which is crucial for melanin biosynthesis. This suggests a potential application in skin whitening agents or treatments for hyperpigmentation .

Antioxidant Activity

Research indicates that compounds containing the 4-oxobutanoic acid structure often exhibit significant antioxidant properties. The presence of multiple functional groups may enhance their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, derivatives with similar structures have been shown to induce apoptosis in cancer cell lines such as Caco-2 and A549 . The mechanism often involves the disruption of cellular signaling pathways and interference with DNA replication.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Related derivatives have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties .

Study 1: Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of various 4-oxobutanoate derivatives. The results indicated that compounds with longer carbon chains exhibited enhanced inhibitory effects compared to their shorter counterparts. This study provides a framework for understanding how structural modifications can influence biological activity .

Compound% Inhibition at 500 μMIC50 (μM)
Carvacrol derivative72.8%128.8
Thymol derivative85.6%102.3

Study 2: Anticancer Properties

Another investigation assessed the cytotoxicity of structurally similar compounds against gastric cancer cell lines. Results showed that certain derivatives significantly reduced cell viability, suggesting their potential as anticancer agents .

Properties

Molecular Formula

C28H21BrN4O6

Molecular Weight

589.4 g/mol

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C28H21BrN4O6/c29-18-9-10-21-20(14-18)26(16-5-2-1-3-6-16)27(28(37)30-21)22-15-23(17-7-4-8-19(13-17)33(38)39)32(31-22)24(34)11-12-25(35)36/h1-10,13-14,23H,11-12,15H2,(H,30,37)(H,35,36)

InChI Key

UZFCGTMTGFFKAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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